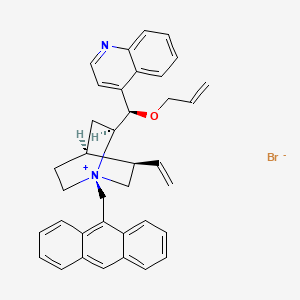

(1S,2S,4S,5R)-2-((R)-(Allyloxy)(quinolin-4-yl)methyl)-1-(anthracen-9-ylmethyl)-5-vinylquinuclidin-1-ium bromide

Description

4-[®-[(1S,2S,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[222]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide is a complex organic compound that features a quinoline core, an anthracene moiety, and a quinuclidine structure

Properties

IUPAC Name |

4-[(R)-[(1S,2S,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H37N2O.BrH/c1-3-21-40-37(33-17-19-38-35-16-10-9-15-32(33)35)36-23-27-18-20-39(36,24-26(27)4-2)25-34-30-13-7-5-11-28(30)22-29-12-6-8-14-31(29)34;/h3-17,19,22,26-27,36-37H,1-2,18,20-21,23-25H2;1H/q+1;/p-1/t26-,27-,36-,37+,39-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWNPAUSLGATNL-UXHZDAKRSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N@+]1(C[C@@H]2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H37BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200132-54-3 | |

| Record name | Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200132-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[®-[(1S,2S,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide typically involves multiple steps:

Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.

Attachment of the Anthracene Moiety: The anthracene group is introduced via a Friedel-Crafts alkylation reaction, where anthracene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

Quinoline Derivatization: The quinoline core is synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Final Coupling: The final step involves coupling the quinoline derivative with the quinuclidine-anthracene intermediate using a suitable linker, followed by bromination to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and anthracene moieties.

Reduction: Reduction reactions can occur at the quinuclidine core, potentially altering its structural conformation.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to replace the bromide ion.

Major Products

Oxidation: Oxidized derivatives of the quinoline and anthracene moieties.

Reduction: Reduced forms of the quinuclidine core.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.

Biology and Medicine

Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Drug Development: Its structural features make it a candidate for the development of novel therapeutic agents targeting specific biological pathways.

Industry

Sensors: The compound can be used in the development of chemical sensors due to its fluorescence properties.

Coatings: Its stability and reactivity make it suitable for use in advanced coating materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The quinuclidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The anthracene group can participate in photoinduced electron transfer reactions, contributing to its antimicrobial and sensor applications.

Comparison with Similar Compounds

Similar Compounds

Quinine: Shares the quinoline core but lacks the anthracene and quinuclidine moieties.

Anthracene Derivatives: Compounds like anthracene-9-carboxylic acid share the anthracene moiety but differ in other structural aspects.

Quinuclidine Derivatives: Compounds such as quinuclidine-3-carboxylic acid share the quinuclidine core but lack the quinoline and anthracene groups.

Uniqueness

4-[®-[(1S,2S,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide is unique due to its combination of three distinct structural motifs: quinoline, anthracene, and quinuclidine. This unique structure imparts a range of chemical reactivity and biological activity not seen in simpler analogs.

Biological Activity

The compound (1S,2S,4S,5R)-2-((R)-(Allyloxy)(quinolin-4-yl)methyl)-1-(anthracen-9-ylmethyl)-5-vinylquinuclidin-1-ium bromide , with CAS number 200132-54-3, is a quinuclidine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

The molecular formula of the compound is with a molecular weight of 605.61 g/mol. The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain stability.

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₃₇BrN₂O |

| Molecular Weight | 605.61 g/mol |

| CAS Number | 200132-54-3 |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the quinuclidine framework followed by functionalization with allyloxy and anthracenyl groups. The process often utilizes established organic synthesis techniques such as nucleophilic substitution and protection-deprotection strategies to achieve the desired product purity and yield.

Anticancer Activity

Preliminary investigations suggest that compounds containing anthracene and quinuclidine structures may possess anticancer properties. Anthracene derivatives are known for their ability to intercalate DNA and induce apoptosis in cancer cells. While specific studies on this compound are still emerging, its structural similarities to known anticancer agents warrant further exploration in this area .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives against Bacillus cereus and Enterococcus faecalis. The results indicated that modifications in the chemical structure could enhance antibacterial potency significantly .

- Anticancer Potential : Research on anthracene-based compounds has highlighted their role in inhibiting tumor growth in vitro. The mechanism often involves the induction of oxidative stress leading to cell death in cancerous cells .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.